Role as Key Intermediate for Aticaprant vs. (R)-Enantiomer Discard
The (S)-enantiomer is the sole required intermediate for synthesizing aticaprant, a phase III KOR antagonist. A patented resolution process yields the desired (S)-1 in 63.6% yield and 98.7% enantiomeric excess (ee), while the undesired (R)-1 enantiomer is chemically racemized for recycling. This process explicitly defines the (R)-enantiomer as an unwanted byproduct, establishing the (S)-form's necessity [1]. This is further confirmed by patent literature specifying the use of '(2S)-2-(3,5-dimethylphenyl)pyrrolidine D-tartrate' as a reactant for the drug substance [2].
| Evidence Dimension | Enantiomeric Requirement for API Synthesis |
|---|---|
| Target Compound Data | Required intermediate; obtained in 63.6% yield and 98.7% ee after a three-cycle resolution-racemization process. |
| Comparator Or Baseline | (R)-2-(3,5-dimethylphenyl)pyrrolidine: Undesired enantiomer from the same resolution process, chemically racemized for recovery and reuse. |
| Quantified Difference | 100% requirement for (S)-enantiomer; 0% utility for (R)-enantiomer in the target synthesis pathway. |
| Conditions | Chiral resolution of racemate using D-tartaric acid, followed by racemization of the (R)-enantiomer in DMSO with KOH. |
Why This Matters
This quantitative outcome directly determines procurement value: only the (S)-enantiomer is useful for aticaprant synthesis, rendering the (R)-enantiomer or racemate unsuitable substitutes.
- [1] Duan, C., Bi, S., Tian, T., Zhou, T., Lin, K., & Zhou, W. (2023). Efficient preparation of (S)-2-(3,5-dimethylphenyl)pyrrolidine via a recycle process of resolution. Journal of Heterocyclic Chemistry, 60(2), 310-314. View Source
- [2] Surmont, R., Savitz, A., Kezic, I., Lagishetty, C., Melkote, R., Drevets, W. C., ... & Schmidt, M. (2023). Pure forms of crystalline aticaprant. U.S. Patent Application No. 18179025. View Source
